![molecular formula C12H15N3 B14897471 6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
6-[(Dimethylamino)methyl]-3-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(Dimethylamino)methyl]-3-quinolinamine is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a dimethylamino group attached to the quinoline ring, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Dimethylamino)methyl]-3-quinolinamine typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to assemble the quinoline ring from aniline derivatives . Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound like crotonaldehyde instead of glycerol .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the Skraup or Doebner-Miller reactions. These methods are chosen for their efficiency and ability to produce high yields of the desired quinoline derivative. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
6-[(Dimethylamino)methyl]-3-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
6-[(Dimethylamino)methyl]-3-quinolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-[(Dimethylamino)methyl]-3-quinolinamine involves its interaction with specific molecular targets. The dimethylamino group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biological pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
相似化合物的比较
Similar Compounds
4-Aminoquinoline: Known for its antimalarial activity.
2-Aminoquinoline: Used in the synthesis of various pharmaceuticals.
4,5-Bis(dimethylamino)quinoline: Characterized as a proton sponge due to its unique protonation properties.
Uniqueness
6-[(Dimethylamino)methyl]-3-quinolinamine is unique due to the presence of the dimethylamino group at the 6-position, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC 名称 |
6-[(dimethylamino)methyl]quinolin-3-amine |
InChI |
InChI=1S/C12H15N3/c1-15(2)8-9-3-4-12-10(5-9)6-11(13)7-14-12/h3-7H,8,13H2,1-2H3 |
InChI 键 |
GLJPGPDFRBJCGL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC2=CC(=CN=C2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




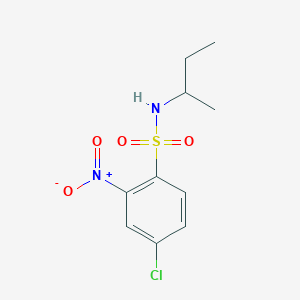


![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)
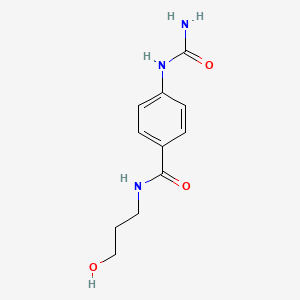
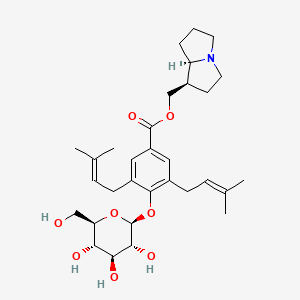
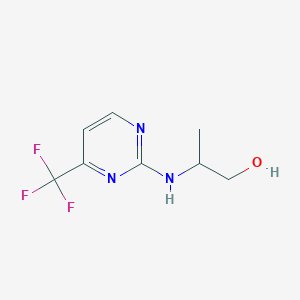
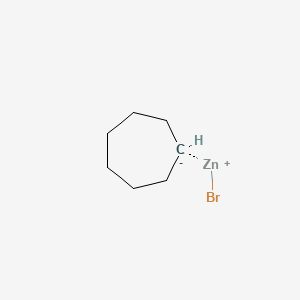

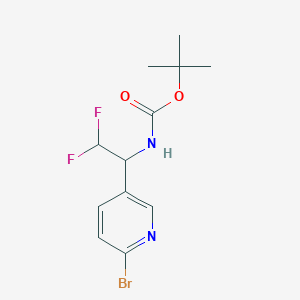

![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
